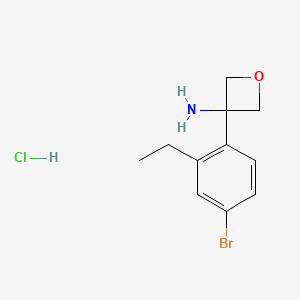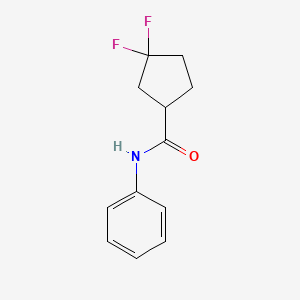
3,3-difluoro-N-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-difluoro-N-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H12F2NO It is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a phenyl group attached to the carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,3-difluorocyclopentanone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-difluorocyclopentanone and aniline.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3-difluoro-N-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclopentane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
3,3-difluoro-N-phenylcyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may impart specific biological activities.
Materials Science: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: Researchers may investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3,3-difluoro-N-phenylcyclopentane-1-carboxamide: Similar in structure but with different substituents on the cyclopentane ring.
N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide: A related compound with a single fluorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the cyclopentane ring, which may impart specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H13F2NO |
|---|---|
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
3,3-difluoro-N-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)7-6-9(8-12)11(16)15-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16) |
Clave InChI |
WCNICHHXSBWPJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C(=O)NC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


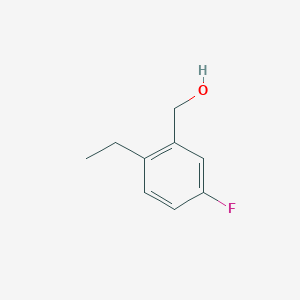


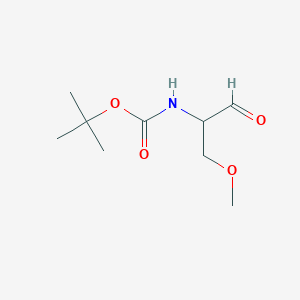
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)

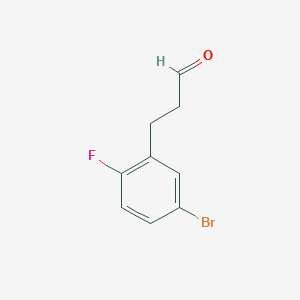

![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)

![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
